molecular formula C20H15F3N6O3S2 B11222308 N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B11222308
M. Wt: 508.5 g/mol
InChI Key: FOBIEYZIKCFQLF-UHFFFAOYSA-N
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Description

N-{[5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups, including thiazole, triazole, and furan rings

Preparation Methods

The synthesis of N-{[5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thiazole and triazole intermediates, followed by their coupling with the furan-2-carboxamide moiety. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced techniques such as catalytic protodeboronation and hydromethylation .

Chemical Reactions Analysis

N-{[5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may serve as a probe for studying enzyme interactions and cellular pathwaysIn industry, it can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-{[5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence key cellular processes .

Comparison with Similar Compounds

N-{[5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as those containing thiazole, triazole, and furan rings. These similar compounds include 5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine and phenylboronic pinacol esters. The uniqueness of N-{[5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications .

Properties

Molecular Formula

C20H15F3N6O3S2

Molecular Weight

508.5 g/mol

IUPAC Name

N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C20H15F3N6O3S2/c21-20(22,23)12-3-1-4-13(9-12)29-15(10-25-17(31)14-5-2-7-32-14)27-28-19(29)34-11-16(30)26-18-24-6-8-33-18/h1-9H,10-11H2,(H,25,31)(H,24,26,30)

InChI Key

FOBIEYZIKCFQLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=CO4)C(F)(F)F

Origin of Product

United States

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